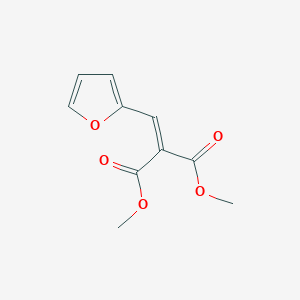

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate

説明

特性

IUPAC Name |

dimethyl 2-(furan-2-ylmethylidene)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTYRVYMGFNPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Evaluation of 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate

Executive Summary

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate—commonly referred to as dimethyl 2-(furan-2-ylmethylene)malonate—is a highly conjugated α,β -unsaturated diester. It serves as a critical intermediate in the development of pharmaceuticals, agrochemicals, and renewable bio-based dyes [4]. The synthesis of this compound relies on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between furfural (furan-2-carbaldehyde) and dimethyl malonate.

This technical guide provides an in-depth mechanistic analysis and field-proven experimental protocols for synthesizing this compound. By transitioning from classical solvent-heavy methods to modern, solvent-free organocatalytic approaches, researchers can optimize atom economy, accelerate reaction kinetics, and improve overall yield.

Mechanistic Rationale & Chemical Causality

The Knoevenagel condensation is driven by the precise interplay of substrate electrophilicity, nucleophilic activation, and thermodynamic stability.

-

Substrate Causality: Furfural acts as a highly reactive electrophile. The electron-withdrawing nature of the furan ring oxygen (via inductive effects) enhances the partial positive charge on the carbonyl carbon. Conversely, dimethyl malonate acts as the nucleophile; its methylene protons are highly acidic ( pKa≈13 ) because the resulting conjugate base is resonance-stabilized by two adjacent ester carbonyls.

-

Catalytic Activation: A base catalyst (e.g., piperidine, proline, or 3-pyrrolidinamine) deprotonates the active methylene, generating a nucleophilic enolate anion.

-

Thermodynamic Driving Force: The enolate attacks the furfural carbonyl to form a β -hydroxy diester intermediate. This intermediate undergoes rapid base-promoted dehydration (typically via an E1cB mechanism). The elimination of water is the thermodynamic sink of the reaction, as it yields a highly stable, extended conjugated system encompassing the furan ring, the newly formed alkene, and the ester carbonyls.

Knoevenagel condensation mechanism for 1,3-dimethyl 2-(furan-2-ylmethylidene)propanedioate.

Catalytic Strategies and Quantitative Yield Analysis

Historically, this condensation was performed using piperidine and glacial acetic acid in refluxing toluene. However, modern synthetic demands favor green chemistry. Recent studies have demonstrated that organocatalysts like 3-pyrrolidinamine [1] and proline[3], as well as carbon dots (CDs) [2], can drive this reaction under solvent-free conditions with superior kinetics.

Solvent-free conditions maximize the collision frequency between the neat reagents, drastically reducing reaction times. For instance, 3-pyrrolidinamine achieves near-quantitative conversion in just 10 minutes due to its bifunctional nature, which simultaneously activates the electrophile and deprotonates the nucleophile.

Quantitative Data Summary

| Catalyst System | Reaction Conditions | Time | Yield (%) | Reference |

| 3-Pyrrolidinamine (1 mol%) | Solvent-free, 60 °C | 10 min | 92.5% | 1 [1] |

| Carbon Dots (CDs) | Solvent-free, 80 °C | 1-2 h | >90.0% | 2 [2] |

| Proline (10 mol%) | Solvent-free, RT | ~2 h | ~85.0% | 3[3] |

| Piperidine / AcOH | Toluene, Reflux (Dean-Stark) | 4-6 h | 80-88% | Classical Standard |

Experimental Protocols: Self-Validating Systems

Protocol A: Solvent-Free Organocatalytic Synthesis (Green Approach)

This protocol utilizes 3-pyrrolidinamine to achieve rapid, solvent-free condensation.

-

Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add furfural (10 mmol, 0.96 g) and dimethyl malonate (10 mmol, 1.32 g).

-

Causality: Using exact equimolar ratios prevents the need for complex chromatographic separation of unreacted starting materials later.

-

-

Catalyst Addition: Add 3-pyrrolidinamine (1 mol%, 0.1 mmol).

-

Reaction Execution: Stir the neat mixture at 60 °C for 10 minutes.

-

Self-Validation Checkpoint: The reaction mixture will visibly change from a pale yellow liquid to a deeper, viscous orange/brown oil as the highly conjugated product forms.

-

-

Monitoring: Confirm reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent.

-

Self-Validation Checkpoint: The furfural spot (UV active) should completely disappear, replaced by a lower Rf spot corresponding to the highly polar conjugated diester.

-

-

Workup: Dilute the mixture with 20 mL of ethyl acetate. Wash sequentially with 0.1 M HCl (to quench and remove the amine catalyst), saturated NaHCO3 , and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO4 .

-

Causality: Removing residual water is critical to prevent the spontaneous hydrolysis of the methyl esters during concentration. Filter and concentrate under reduced pressure.

-

-

Purification: Recrystallize from cold ethanol or purify via flash column chromatography to yield the pure product.

Experimental workflow for the solvent-free organocatalytic synthesis and purification.

Protocol B: Classical Dean-Stark Synthesis (Scale-Up Approach)

For large-scale industrial synthesis where solvent-free exotherms are difficult to control, the classical method remains highly reliable.

-

Setup: Combine furfural (100 mmol), dimethyl malonate (100 mmol), piperidine (10 mol%), and glacial acetic acid (10 mol%) in 100 mL of toluene.

-

Execution: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

-

Causality: Toluene forms a minimum-boiling azeotrope with the water generated during the dehydration step. By physically trapping and removing the water in the Dean-Stark trap, Le Chatelier’s principle drives the equilibrium entirely toward the product side.

-

-

Self-Validation Checkpoint: The reaction is complete when exactly 1.8 mL of water (100 mmol) has collected in the trap (usually 4-6 hours).

-

Workup: Cool to room temperature, wash the toluene layer with water, dilute acid, and brine, then dry and evaporate to yield the crude product.

References

- Solvent-Free Selective Condensations Based on the Formation of the Olefinic (C=C) Bond Catalyzed by Organocatalyst Source: MDPI (Molecules) URL: [1]

- Electrochemical bottom-up synthesis of biomass-derived carbon dots for promoting Knoevenagel condensation Source: IRIS Unime / Elsevier URL: [2]

- A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation Source: ResearchGate / Synthetic Communic

- Furylogous Nucleophile Chemistry for the Preparation of Renewable Dyes Source: ACS Sustainable Chemistry & Engineering URL: [4]

Sources

Advanced Mechanistic Insights into the Knoevenagel Condensation of Furan Derivatives

Executive Summary

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction essential for synthesizing α,β-unsaturated compounds. When applied to biomass-derived furan derivatives—such as furfural and 5-hydroxymethylfurfural (5-HMF)—this transformation yields highly functionalized architectures critical for pharmaceutical development, agrochemicals, and materials science. This technical guide explores the mechanistic causality of these reactions, evaluates kinetic data across diverse catalytic systems, and provides a self-validating experimental protocol to ensure rigorous reproducibility.

Mechanistic Fundamentals: Causality in Catalytic Pathways

The condensation of furan derivatives with active methylene compounds (AMCs) is highly dependent on the electronic interplay between the heteroaromatic ring and the chosen catalyst.

Organocatalytic Activation via Secondary Amines

Secondary amines, such as piperidine, are exceptionally effective catalysts for this transformation due to their optimal balance of nucleophilicity and basicity, as detailed in1[1]. The reaction proceeds through a dual-activation mechanism:

-

Electrophile Activation: Furfural's carbonyl carbon is slightly deactivated by the electron-donating resonance of the furan ring. Piperidine undergoes nucleophilic attack on the aldehyde to form an intermediate iminium ion. This conversion drastically lowers the lowest unoccupied molecular orbital (LUMO) of the electrophile, accelerating subsequent steps.

-

Nucleophile Generation: Concurrently, piperidine acts as a Brønsted base to deprotonate the AMC (e.g., malononitrile). Malononitrile possesses highly electron-withdrawing cyano groups, rendering its methylene protons highly acidic (pKa ~ 11). Deprotonation yields a resonance-stabilized enolate carbanion.

-

C-C Bond Formation & Dehydration: The enolate rapidly attacks the highly electrophilic iminium ion. Subsequent proton transfer and elimination of the amine catalyst yield the target α,β-unsaturated furan derivative and water via an E1cB-like dehydration pathway.

Sustainable Mechanochemical and Solvent-Free Pathways

Recent innovations have shifted toward green chemistry paradigms. Mechanochemical grinding using crustacean waste-derived chitosan (CS) provides a high local concentration of primary amine sites, driving the reaction to completion in mere minutes without organic solvents, as demonstrated in 2[2]. Alternatively, biogenic Ca:Ba carbonates can catalyze the reaction via purely heterogeneous basic sites, though this requires elevated thermal energy (100 °C) to facilitate the dehydration step[3].

Mechanistic Workflow Diagram

Mechanistic workflow of the amine-catalyzed Knoevenagel condensation of furfural.

Substrate Scope and Kinetic Profiling

The kinetics of the Knoevenagel condensation are strictly governed by the acidity of the AMC and the catalytic environment. The table below synthesizes quantitative yields and reaction times across distinct protocols[1][2][3].

| Furan Derivative | Active Methylene | Catalyst System | Reaction Conditions | Time | Isolated Yield (%) |

| Furfural | Malononitrile | Piperidine (10 mol%) | Ethanol, 25 °C | 30 min | 86% |

| Furfural | Malononitrile | Chitosan (20 wt%) | Mechanochemical, 25 °C | < 5 min | > 85% |

| 5-HMF | Ethyl Cyanoacetate | Ca:Ba Carbonates | Solvent-free, 100 °C | 60 min | 87% |

| 5-Methylfurfural | Diethyl Malonate | Piperidine (10 mol%) | Ethanol, 60 °C | 10 h | ~ 70% |

| 5-Chloromethylfurfural | Malononitrile | Chitosan (10 wt%) | Mechanochemical, 25 °C | 9 min | 94.4% |

Causality Analysis: Malononitrile consistently outperforms diethyl malonate in reaction velocity. The dual cyano groups of malononitrile create a highly acidic methylene environment, allowing rapid deprotonation even at room temperature. Conversely, diethyl malonate requires thermal activation (60 °C) and extended reaction times (10 h) due to the weaker electron-withdrawing capacity of its ester moieties[1]. Mechanochemical grinding further accelerates the reaction by eliminating solvent-induced dilution, forcing intimate molecular contact between the solid catalyst and liquid substrates[2].

Self-Validating Experimental Protocol

To ensure rigorous trustworthiness, the following methodology details the synthesis of 2-(furan-2-ylmethylene)malononitrile using an organocatalytic approach. This protocol features built-in validation checkpoints to confirm intermediate states and final product integrity[1].

Materials & Reagents:

-

Furfural (0.500 g, 5.20 mmol) – Must be freshly distilled to remove auto-oxidation byproducts.

-

Malononitrile (0.343 g, 5.20 mmol) – Highly toxic; handle exclusively in a fume hood.

-

Piperidine (0.042 g, 0.49 mmol)

-

Absolute Ethanol (5 mL) – Dried over 4 Å molecular sieves.

Step-by-Step Workflow:

-

Electrophile Preparation: In a clean, dry 50 mL round-bottomed flask equipped with a magnetic stir bar, dissolve the freshly distilled furfural in 5 mL of absolute ethanol.

-

Nucleophile Integration: Add the malononitrile (1.0 equiv) to the solution.

-

Causality Note: Strict adherence to an equimolar ratio prevents the formation of unwanted bis-adducts, which can occur if the AMC is present in large excess.

-

-

Catalytic Initiation: Introduce the piperidine catalyst (~10 mol%) dropwise.

-

Observation Check: The solution will rapidly transition in color (typically yellow to orange), visually indicating the formation of the iminium ion and the active enolate.

-

-

Reaction Monitoring (Validation Checkpoint 1): Stir the mixture continuously at room temperature (20–25 °C). Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate eluent. Complete consumption of the UV-active furfural spot (typically within 15–30 minutes) validates the end of the reaction phase.

-

Isolation: Remove the ethanol solvent using a rotary evaporator under reduced pressure.

-

Purification: Triturate the resulting crude solid with cold n-heptane. This non-polar solvent effectively removes trace piperidine and unreacted starting materials while leaving the highly conjugated product insoluble. Filter the precipitate under a vacuum.

-

Analytical Validation (Validation Checkpoint 2):

-

1H NMR (400 MHz, CDCl3): The protocol's success is definitively validated by the disappearance of the aldehyde proton signal (~9.6 ppm) and the emergence of a characteristic vinylic proton singlet (~7.5 ppm), confirming successful dehydration and double bond formation.

-

References

- Title: Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions Source: ACS Omega URL

- Title: Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst Source: RSC Publishing URL

- Title: Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02836A [pubs.rsc.org]

- 3. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives | MDPI [mdpi.com]

Structural Elucidation and ¹H NMR Predictive Modeling of Dimethyl 2-(furan-2-ylmethylidene)propanedioate

Executive Summary

Dimethyl 2-(furan-2-ylmethylidene)propanedioate (also known as dimethyl furfurylidenemalonate) is a highly functionalized α,β-unsaturated diester. As a classic Knoevenagel condensation product, it serves as a critical intermediate in the synthesis of complex heterocyclic therapeutics and renewable bio-based dyes[1]. This technical guide provides an authoritative, step-by-step framework for synthesizing this compound, predicting its ¹H Nuclear Magnetic Resonance (NMR) spectrum, and executing a self-validating protocol for spectral acquisition and interpretation.

Molecular Architecture & Predictive NMR Modeling

The molecular architecture of dimethyl 2-(furan-2-ylmethylidene)propanedioate features a furan ring conjugated through a methylidene bridge to a propanedioate (malonate) moiety. This extended π-conjugation system significantly influences the local magnetic environments of the protons, leading to distinct chemical shifts and spin-spin splitting patterns[2].

Predictive ¹H NMR Data

The table below summarizes the predicted quantitative NMR data, anchoring each chemical shift to the physical causality of the molecule's electronic structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Rationale & Causality |

| Furan H-5 (α to O) | 7.55 | Doublet (d) | 1H | 1.8 | Highly deshielded by the inductive effect of the adjacent electronegative oxygen atom. |

| Alkene =CH- | 7.45 | Singlet (s) | 1H | N/A | Deshielded by the combined mesomeric electron-withdrawing effects of two ester carbonyls. |

| Furan H-3 (β to O) | 6.75 | Doublet (d) | 1H | 3.5 | Shifted downfield relative to a standard alkene due to conjugation with the malonate system. |

| Furan H-4 (β to O) | 6.55 | Doublet of doublets (dd) | 1H | 3.5, 1.8 | The least deshielded furan proton; exhibits diagnostic ortho- and meta-like coupling[2]. |

| Ester -OCH₃ (trans) | 3.88 | Singlet (s) | 3H | N/A | Magnetically non-equivalent due to the molecule's planar, rotationally restricted geometry[3]. |

| Ester -OCH₃ (cis) | 3.82 | Singlet (s) | 3H | N/A | Magnetically non-equivalent; shielded differently by the spatial proximity to the furan ring[3]. |

Causality of Chemical Non-Equivalence

A common pitfall in interpreting the NMR spectrum of this compound is expecting a single 6H integration peak for the two methoxy (-OCH₃) groups. Because the molecule adopts a rigid, planar conformation to maximize π-orbital overlap, the two ester groups are locked in different spatial environments—one is cis to the furan oxygen, while the other is trans. This stereochemical rigidity makes the two methoxy groups chemically and magnetically non-equivalent, resulting in two distinct 3H singlets[3].

Synthesis Workflow: Knoevenagel Condensation

The target molecule is synthesized via a base-catalyzed Knoevenagel condensation between furfural and dimethyl malonate. The reaction relies on the deprotonation of the active methylene group to form a nucleophilic enolate, which subsequently attacks the electrophilic aldehyde[4].

Mechanistic pathway of the amine-catalyzed Knoevenagel condensation.

Step-by-Step Synthetic Protocol

-

Reagent Preparation: In an oven-dried 25 mL round-bottom flask, combine 1.0 mmol of furfural and 1.1 mmol of dimethyl malonate. The slight stoichiometric excess of the malonate drives the equilibrium forward[4].

-

Catalyst Addition: Add 0.1 mmol of a secondary amine catalyst (e.g., piperidine) and 10 mL of absolute ethanol[1].

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath with continuous magnetic stirring for 2–4 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the highly UV-active furfural spot confirms reaction completion, acting as an internal validation step before workup.

-

Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure Knoevenagel adduct[1].

Experimental Protocol for NMR Acquisition & Validation

To ensure high-fidelity spectral data, the NMR acquisition must be treated as a self-validating system. The inclusion of an internal standard and rigorous field homogenization are non-negotiable for resolving the fine J-couplings of the furan ring[5].

Standardized workflow for high-resolution 1D ¹H NMR acquisition and processing.

Step-by-Step NMR Methodology

-

Sample Preparation: Dissolve 10–15 mg of the purified adduct in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm NMR tube. CDCl₃ is chosen because it easily dissolves the ester while lacking interfering proton signals.

-

Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent to prevent field drift during the acquisition period.

-

Shimming (Self-Validation Checkpoint): Execute gradient shimming (e.g., TopShim) to optimize B₀ magnetic field homogeneity. A successful shim is validated by observing a sharp, symmetrical solvent lock signal. Poor shimming will artificially broaden the fine 1.8 Hz furan couplings, rendering the multiplicity data untrustworthy[5].

-

Pulse & Acquisition: Execute a standard 1D ¹H pulse sequence using a 30° flip angle, a 2-second relaxation delay (D1) to ensure full longitudinal relaxation, and 16 to 32 scans to achieve an optimal signal-to-noise ratio.

-

Data Processing: Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency domain. Perform zero-order and first-order phase corrections, followed by a polynomial baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS singlet exactly to 0.00 ppm. This mathematically verifies the accuracy of all subsequent chemical shift assignments, eliminating instrument-specific field-drift errors[2].

References

-

Furylogous Nucleophile Chemistry for the Preparation of Renewable Dyes Source: ACS Sustainable Chemistry & Engineering (ACS Publications) URL:[Link]

-

Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Introduction to Spectroscopy, 5th Edition Source: Cengage EMEA URL:[Link]

-

Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL:[Link]

-

Solvent-Free Selective Condensations Based on the Formation of the Olefinic (C=C) Bond Catalyzed by Organocatalyst Source: Molecules (MDPI) URL:[Link]

Sources

13C NMR Spectral Data for Furan Malonate Derivatives: A Comprehensive Technical Guide

Executive Summary

Furan malonate derivatives are highly versatile building blocks in organic synthesis and drug development, frequently utilized in the construction of complex heterocyclic scaffolds, biobased nucleophiles, and natural product analogs[1]. The unique electronic interplay between the electron-rich furan heterocycle and the electron-withdrawing malonate moiety creates a distinct chemical environment. Understanding the precise 13 C Nuclear Magnetic Resonance (NMR) spectral signatures of these compounds is critical for accurate structural elucidation, reaction monitoring, and purity assessment. This whitepaper synthesizes the mechanistic causality behind these chemical shifts and provides self-validating experimental protocols for their synthesis and characterization.

Mechanistic & Structural Overview

The 13 C NMR chemical shifts of furan malonate derivatives are governed by three primary electronic effects. Understanding these effects allows researchers to predict spectral changes when modifying the scaffold[2].

-

Resonance and Electronegativity in the Furan Ring: The oxygen atom in the furan ring is highly electronegative, strongly deshielding the adjacent alpha carbons (C2 and C5) via inductive effects (-I), pushing their shifts to the 140–155 ppm range. Conversely, the oxygen lone pairs participate in resonance (+M effect), increasing the electron density at the beta carbons (C3 and C4). This resonance shields the beta carbons, shifting their signals significantly upfield to 105–115 ppm[2].

-

Inductive Pull of the Malonate Group: The two ester carbonyls exert a strong electron-withdrawing inductive effect. This deshields the alpha-carbon (the CH bridging the esters), typically placing it between 45–55 ppm depending on the exact substitution pattern and whether the system has undergone Michael addition[3].

-

Anisotropic Effects: When the furan ring is directly attached or separated by a single methylene bridge, the magnetic anisotropy of the aromatic ring slightly deshields the adjacent aliphatic carbons, pushing the bridge -CH 2

signals to ~27 ppm.

Logical mapping of electronic effects dictating 13C NMR chemical shifts in furan malonates.

Quantitative 13C NMR Spectral Data

To facilitate rapid structural verification, the quantitative 13 C NMR data for two representative scaffolds are summarized below. The data is referenced to the central CDCl 3 solvent peak at 77.16 ppm[4].

Table 1: 13 C NMR Chemical Shifts for Diethyl 2-(furan-2-ylmethyl)malonate

Conditions: CDCl 3 , 100 MHz, 298 K.

| Position | Chemical Shift (ppm) | Multiplicity | Assignment Rationale |

| C=O (Ester) | 168.9 | s | Highly deshielded by carbonyl oxygen π -polarization. |

| C2 (Furan) | 151.2 | s | Deshielded by adjacent ring oxygen; quaternary carbon. |

| C5 (Furan) | 141.5 | d | Deshielded by adjacent ring oxygen; tertiary carbon. |

| C4 (Furan) | 110.3 | d | Shielded by +M resonance from the ring oxygen. |

| C3 (Furan) | 107.8 | d | Shielded by +M resonance from the ring oxygen. |

| Ester -OCH 2 - | 61.5 | t | Deshielded by direct attachment to the ester oxygen. |

| Alpha-CH | 51.2 | d | Alpha to two strongly electron-withdrawing carbonyls. |

| Bridge -CH 2 - | 27.4 | t | Aliphatic; slightly deshielded by furan anisotropy. |

| Ester -CH 3 | 14.1 | q | Standard aliphatic methyl group. |

Table 2: 13 C NMR Chemical Shifts for Diethyl 2-(furan-2-yl)malonate

Conditions: CDCl 3 , 100 MHz, 298 K.

| Position | Chemical Shift (ppm) | Assignment Rationale |

| C=O (Ester) | 166.5 | Inductive effects slightly shift this upfield vs alkyl counterparts. |

| C2 (Furan) | 148.0 | Directly attached to the electron-withdrawing malonate group. |

| C5 (Furan) | 142.1 | Deshielded by adjacent ring oxygen. |

| C4 (Furan) | 110.5 | Shielded by resonance. |

| C3 (Furan) | 109.2 | Shielded by resonance. |

| Ester -OCH 2 - | 62.0 | Deshielded by ester oxygen. |

| Alpha-CH | 52.8 | Deshielded by direct attachment to furan ring + 2 carbonyls. |

| Ester -CH 3 | 14.0 | Standard aliphatic methyl. |

Experimental Workflows & Self-Validating Protocols

The synthesis of furan malonates often avoids direct alkylation with furfuryl halides due to the extreme instability and polymerization risk of the electrophile. Instead, a two-step Knoevenagel condensation followed by selective reduction is the industry standard[5].

Synthetic workflow for furan malonate derivatives via Knoevenagel condensation and reduction.

Protocol: Synthesis and NMR Characterization of Diethyl 2-(furan-2-ylmethyl)malonate

Step 1: Knoevenagel Condensation

-

Combine furfural (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous toluene (0.5 M).

-

Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) as catalysts.

-

Reflux the mixture under Dean-Stark conditions until water evolution ceases (typically 4–6 hours). Causality: The Dean-Stark trap drives the thermodynamic equilibrium forward by physically removing the water byproduct. The weak base/acid combination forms a highly reactive iminium intermediate, accelerating the nucleophilic attack of the malonate enolate.

Step 2: Selective Reduction of the Alkylidene Malonate

-

Dissolve the crude diethyl 2-(furan-2-ylmethylene)malonate in absolute ethanol (0.2 M).

-

Cool the reaction vessel to 0 °C under an inert atmosphere.

-

Add sodium borohydride (NaBH 4 , 0.5 eq) portion-wise over 15 minutes. Causality: NaBH 4 selectively reduces the electron-deficient alkene (which is heavily conjugated with the malonate) without reducing the ester carbonyls or the aromatic furan ring[5].

Step 3: Self-Validating System Checkpoint Before proceeding to high-resolution NMR, the system must self-validate the success of the reduction:

-

Chemical Validation: TLC analysis (Hexanes:EtOAc 8:2) must show the complete consumption of the highly UV-active conjugated intermediate and the appearance of a less UV-active, higher Rf product spot.

-

Spectroscopic Validation ( 13 C NMR): Dissolve 20 mg of the purified product in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS). Acquire the 13 C NMR spectrum at 100 MHz. The reduction is confirmed only if the highly deshielded alkene carbon signals (~130-140 ppm) have completely disappeared, replaced by the emergence of the aliphatic bridge -CH 2

- signal at ~27.4 ppm and the alpha-CH signal at ~51.2 ppm[5].

References

-

Title : Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate | Source : Beilstein Journals | URL : 5

-

Title : Basic 1H- and 13C-NMR Spectroscopy | Source : Elsevier (via uobasrah.edu.iq) | URL : 2

-

Title : NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist | Source : Organometallics (via du.edu) | URL : 4

-

Title : The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles | Source : eScholarship | URL : 1

-

Title : Enantioselective Michael Addition of Malonates to Chalcone | Source : ACS Publications | URL : 3

Sources

The Furan-2-ylmethylidene Motif: A Versatile Pharmacophore in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. The furan-2-ylmethylidene motif —typically characterized by a furan ring conjugated to a methylidene (methine) linker—has emerged as a highly versatile pharmacophore. Frequently incorporated into Schiff bases, hydrazones, and thiazolidinediones, this motif imparts profound biological properties, including potent anticancer, antimicrobial, and antifungal activities.

This technical whitepaper provides an in-depth analysis of the structural causality behind the motif's biological relevance, synthesizes recent quantitative efficacy data, and outlines self-validating experimental workflows for researchers and drug development professionals.

Structural and Mechanistic Causality

The biological efficacy of the furan-2-ylmethylidene motif is not coincidental; it is a direct consequence of its distinct stereoelectronic properties.

-

Hydrogen Bonding & Target Anchoring: The oxygen heteroatom within the furan ring acts as a potent hydrogen bond acceptor. In kinase inhibition, such as with Cyclin-Dependent Kinase 2 (CDK2), this oxygen frequently forms critical hydrogen bonds with hinge-region residues (e.g., Leu83), anchoring the molecule within the ATP-binding pocket[1].

-

Conformational Rigidity: The methylidene linker (often forming an azomethine −CH=N− or alkene −CH=C− bond) restricts the rotational degrees of freedom. The thermodynamically favored E-isomer locks the furan ring and the adjacent conjugated system into a planar or semi-planar geometry, optimizing π−π stacking interactions with aromatic amino acids in the target receptor.

-

Electrophilic Modulation: While the methylidene carbon is inherently electrophilic, conjugation with the electron-rich furan ring stabilizes the system, preventing indiscriminate covalent binding with cellular nucleophiles and thereby reducing off-target toxicity.

Pathway Visualization: Target Engagement

The following diagram maps the logical flow of target engagement when furan-2-ylmethylidene derivatives are utilized as CDK2 inhibitors in oncology models.

Mechanism of CDK2 inhibition by furan-2-ylmethylidene derivatives leading to G1/S arrest.

Quantitative Biological Efficacy

Recent pharmacological evaluations have demonstrated the broad-spectrum applicability of this motif. By altering the peripheral substituents attached to the methylidene group, researchers can tune the molecule for specific indications.

Table 1: In Vitro Biological Activity Summary

| Compound Derivative | Target Organism / Cell Line | Biological Activity | Reference |

| 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | MCF-7 (Human Breast Adenocarcinoma) | IC 50 = 42.30 µM | [1] |

| 4-{[(E)-furan-2-ylmethylidene]amino}phenol | MDA-MB231 (Triple-Negative Breast Cancer) | IC 50 = 6.9 µg/mL | [2] |

| 4-{[(E)-furan-2-ylmethylidene]amino}phenol | LoVo (Human Colorectal Cancer) | IC 50 = 14.6 µg/mL | [2] |

| 2-[N-2-(4-Methylfuran-2-ylmethylidene)hydrazine-1-yl]-4,5-dimethyl-1,3-thiazole | Bacillus subtilis (Gram-positive Bacteria) | ZOI = 45.3 ± 0.6 mm | [3] |

Note: ZOI = Zone of Inhibition. Data highlights the motif's dual utility in both oncology and infectious disease drug discovery pipelines.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the synthesis and biological evaluation of furan-2-ylmethylidene compounds must follow rigorous, self-validating protocols.

Workflow Visualization

Standardized workflow for synthesizing and validating furan-2-ylmethylidene compounds.

Protocol 1: Synthesis of Furan-2-ylmethylidene Schiff Bases

This protocol describes the acid-catalyzed condensation of furan-2-carboxaldehyde (furfural) with a primary amine/hydrazide[4].

-

Reagent Preparation: Dissolve equimolar amounts (0.01 mol) of furan-2-carboxaldehyde and the target amine in 20 mL of absolute ethanol.

-

Causality of Solvent Choice: Absolute ethanol solubilizes both precursors but acts as a poor solvent for the highly conjugated Schiff base product. This solubility differential naturally drives the reaction equilibrium forward via precipitation, increasing yield.

-

-

Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.

-

Causality of Catalysis: The weak acid selectively protonates the carbonyl oxygen of the furfural. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for the nucleophilic attack by the amine nitrogen.

-

-

Reflux & Isolation: Reflux the mixture under constant magnetic stirring for 3–4 hours. Cool the mixture to room temperature, filter the resulting precipitate, and wash with cold diethyl ether.

-

Self-Validation System:

-

In-Process: Monitor reaction completion via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the furfural spot validates completion.

-

Post-Process: Validate the structure via 1 H-NMR. The presence of a sharp singlet between δ 8.0–8.5 ppm confirms the formation of the azomethine ( −CH=N− ) proton, ensuring the methylidene bridge is intact[5].

-

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

To evaluate the anticancer efficacy of the synthesized derivatives (e.g., against MCF-7 or MDA-MB231 cell lines)[2].

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere.

-

Compound Administration: Dissolve the furan-2-ylmethylidene derivative in Dimethyl Sulfoxide (DMSO) to create a stock solution, then dilute with media to achieve desired concentrations (e.g., 1–100 µM).

-

Causality of Solvent Control: These conjugated derivatives are highly lipophilic. DMSO ensures complete solvation. However, the final concentration of DMSO in the wells must be strictly maintained below 0.5%. This prevents solvent-induced osmotic stress or cytotoxicity, ensuring that any observed cell death is causally linked only to the therapeutic compound.

-

-

Viability Measurement: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

-

Causality of the Assay: The MTT assay relies on the metabolic activity of living cells. Active mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring of the MTT reagent, converting it into insoluble purple formazan crystals. Dead cells lack this enzyme; thus, the intensity of the purple color is directly proportional to cell viability.

-

-

Self-Validation System: The assay must include two internal controls to be considered valid:

-

Negative Control: Cells treated with 0.5% DMSO only (establishes 100% baseline viability and validates solvent safety).

-

Positive Control: Cells treated with a known chemotherapeutic agent like Doxorubicin (validates the sensitivity of the specific cell passage).

-

References

-

Title: 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione Source: MDPI - Molbank, 2019(4), M1083. URL: [Link]

-

Title: In Vitro Antifungal, Anticancer Activities and POM Analyses of a Novel Bioactive Schiff Base 4-{[(E)-furan-2-ylmethylidene]amino}phenol: Synthesis, Characterization and Crystal Structure Source: Journal of the Chemical Society of Pakistan, 38(1), 157-165 (2016). URL: [Link]

-

Title: Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives Source: PLOS ONE 20(3): e0318999 (2025). URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives | PLOS One [journals.plos.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives | PLOS One [journals.plos.org]

Harnessing the Reactivity of α,β-Unsaturated Furan Derivatives: From Synthetic Scaffolds to Covalent Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

α,β -unsaturated furan derivatives represent a privileged chemical space in both synthetic methodology and targeted drug discovery. These molecules feature a highly tunable electronic topology: an electron-rich heteroaromatic furan ring conjugated with an electron-deficient alkene or alkyne. This dual nature allows them to act as versatile dienes in complex cycloadditions, substrates for cascade rearrangements, and precisely calibrated Michael acceptors for covalent target engagement. This whitepaper deconstructs the core reactivity profiles of these derivatives and provides self-validating experimental protocols for their application in modern laboratories.

Covalent Targeting via Michael Addition

The Causality of Electrophilic Design

In targeted covalent inhibitor (TCI) design, the choice of the electrophilic warhead dictates both on-target potency and off-target toxicity. α,β -unsaturated furans (such as furan-chalcones and modified 5-hydroxymethylfurfural [5-HMF] derivatives) act as "soft" electrophiles. According to hard-soft acid-base (HSAB) theory, these soft electrophiles preferentially react with soft nucleophiles—specifically, the thiolate anions of cysteine residues—rather than hard nucleophiles like lysine amines or water. This kinetic preference minimizes off-target toxicity and prevents premature hydrolysis in biological media.

Application in Sickle Cell Disease (SCD)

Recent advancements have leveraged furan-based Michael acceptors to treat SCD. While the parent compound 5-HMF forms a reversible Schiff-base with the α Val1 nitrogen of hemoglobin, modifying the furan-2-carboxaldehyde into a Michael acceptor (yielding MMA compounds) fundamentally shifts the reactivity. These MMA compounds covalently modify the β Cys93 residue of hemoglobin via a Michael addition. This covalent engagement provides a sustained, long-acting antisickling effect by sterically hindering hemoglobin polymerization and directly destabilizing the sickle hemoglobin polymer[1].

Quantitative Biological Efficacy

Table 1: Comparative Biological Activity of Furan-Based Hemoglobin Modulators

| Compound Class | Primary Target Residue | Interaction Type | Antisickling Activity (at 5 mM) | Pharmacologic Stability |

| 5-HMF (Parent) | α Val1 | Reversible Schiff-base | Moderate | Low (Metabolically unstable) |

| MMA Derivatives | β Cys93 | Covalent Michael Addition | High (13% - 64% inhibition) | High (Sustained/Long-acting) |

(Data synthesized from targeted modification studies of 5-HMF[1])

Caption: Workflow of covalent target engagement via furan-based Michael addition.

Ring-Opening Electrocyclizations: The Piancatelli Rearrangement

The Piancatelli rearrangement transforms furfuryl alcohols into highly functionalized 4-hydroxycyclopent-2-enones. The reaction cascade is initiated by Lewis acid catalysis, triggering a furan ring opening-electrocyclization process[2].

Mechanistic Causality

Historically, strong Brønsted acids caused severe decomposition of the furan ring. The modern transition to Dysprosium(III) triflate ( Dy(OTf)3 ) is highly deliberate: Dy(OTf)3 provides optimal Lewis acidity to generate the critical oxocarbenium ion intermediate without triggering competitive polymerization pathways[3]. Following nucleophilic attack by water (or an amine in the aza-Piancatelli variant), the furan ring undergoes electrocyclic ring opening to form a pentadienyl cation. The high trans stereoselectivity of the final cyclopentenone is dictated by the preferred out,out-geometry of this cationic intermediate, which undergoes a 4π -electrocyclization[2].

Caption: Mechanistic pathway of the Dy(OTf)3-catalyzed Aza-Piancatelli rearrangement.

Cycloaddition Dynamics: Diels-Alder Limitations

Utilizing furans as dienes in Diels-Alder (DA) reactions presents inherent thermodynamic challenges. The aromatic stabilization energy of furan (~16 kcal/mol) must be overcome, often rendering the cycloaddition highly reversible. For α,β -unsaturated furans (acceptor-substituted), the electron-withdrawing group further depletes the electron density of the diene. Consequently, these substrates demonstrate appreciable reactivity only with highly electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate, maleimides, or arynes) and often require Lewis acid catalysis to drive the equilibrium toward the desired adducts[4].

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical checkpoints.

Protocol A: Base-Catalyzed Synthesis of Furan-Chalcones

Validation Checkpoint: The use of a mild base (NaOH) at controlled temperatures (0–5 °C) prevents the base-promoted ring-opening degradation typical of highly substituted furans, ensuring the integrity of the heteroaromatic ring during the Claisen-Schmidt condensation[5].

-

Preparation: Dissolve equimolar amounts (10 mmol) of furan-2-carboxaldehyde and the substituted acetophenone in 30 mL of ethanol.

-

Catalysis: Cool the mixture to 0–5 °C in an ice bath. Dropwise, add 10 mL of a 40% aqueous NaOH solution while maintaining rigorous stirring.

-

Reaction: Remove the ice bath and stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3); the complete disappearance of the aldehyde spot indicates full conversion.

-

Isolation: Pour the mixture into 200 mL of crushed ice/water. Neutralize slowly with 1M HCl to pH 6-7 to precipitate the chalcone. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Dy(OTf)3 -Catalyzed Aza-Piancatelli Rearrangement

Validation Checkpoint: The order of addition is critical. The aniline nucleophile must be present in the reaction mixture before catalyst addition to immediately trap the transient oxocarbenium ion, preventing non-productive furan dimerization[3].

-

Setup: In a flame-dried flask under nitrogen, dissolve furan-2-yl(phenyl)methanol (1.0 equiv) and 4-iodoaniline (1.0 equiv) in anhydrous acetonitrile (0.1 M concentration).

-

Initiation: Add 10 mol% Dy(OTf)3 in one portion at room temperature.

-

Monitoring: Stir for 5–60 minutes. The solution will transition from yellow to deep orange. Self-Validation: LC-MS analysis should show the exact mass of the rearranged 4-aminocyclopentenone product, confirming the 4π -electrocyclization.

-

Quenching: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over MgSO4 , and purify via silica gel chromatography.

Protocol C: RP-HPLC Validation of Covalent Protein Modification

Validation Checkpoint: A shift in the retention time of the intact protein confirms covalent adduct formation. Because non-covalent complexes dissociate under the denaturing acidic conditions of RP-HPLC, only true covalent modifications (like the Michael addition to β Cys93) will yield a permanent mass and hydrophobicity shift[1].

-

Incubation: Incubate purified human hemoglobin (50 μ M) with the furan-based Michael acceptor (500 μ M) in PBS (pH 7.4) at 37 °C for 2 hours.

-

Preparation: Lyse and denature the sample using a 0.1% TFA in water/acetonitrile gradient mixture.

-

Analysis: Inject onto a C4 Reverse-Phase HPLC column.

-

Detection: Monitor at 214 nm. Self-Validation: The emergence of a new peak with a higher retention time (increased hydrophobicity due to the covalent MMA adduct) confirms successful target engagement.

References

-

Title: Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities Source: PubMed / NIH URL: [Link]

-

Title: The Piancatelli Rearrangement: New Applications for an Intriguing Reaction Source: PMC - NIH URL: [Link]

-

Title: Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement Source: Organic Syntheses URL: [Link]

-

Title: Competition between furan DA and Michael addition in polarized systems Source: ResearchGate URL: [Link]

-

Title: Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as Urease Inhibitors Source: MDPI URL: [Link]

Sources

- 1. Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

electrophilic reactions of the furan ring in propanedioates

Electrophilic Substitution of the Furan Ring in Propanedioates: A Comprehensive Guide to Regioselective Functionalization

Executive Summary

Furan derivatives functionalized with a propanedioate (malonate) moiety—such as diethyl 2-(furan-2-yl)propanedioate—are highly versatile building blocks in medicinal chemistry and drug development. The propanedioate group provides a critical handle for subsequent decarboxylative functionalization, while the furan ring offers a π -excessive scaffold primed for electrophilic aromatic substitution (EAS). However, the inherent acid-sensitivity of the oxygen-containing heterocycle demands precise control over reaction conditions. This technical guide elucidates the mechanistic rationale, regioselectivity logic, and self-validating protocols required to successfully execute electrophilic functionalization on furan-propanedioates.

Electronic & Steric Fundamentals: The Causality of Regioselectivity

Furan is a π -excessive aromatic heterocycle. Its computed resonance energy is approximately 18 kcal/mol, which is significantly lower than that of thiophene (29 kcal/mol) or benzene, rendering it less thermodynamically stable but kinetically hyper-reactive[1]. In fact, electrophilic reactions in furan proceed up to 6×1011 times faster than in benzene[1].

The regioselectivity of EAS in furans is strictly governed by the stability of the intermediate sigma complex (Wheland intermediate). Electrophilic attack at the α -positions (C2 and C5) generates a carbocation stabilized by three resonance structures[1],[2]. In contrast, attack at the β -positions (C3 and C4) yields a cation with only two resonance structures, making it thermodynamically and kinetically disfavored[1],[2].

In 2-substituted furan-propanedioates, the C2 position is covalently occupied and sterically shielded by the bulky malonate derivative. Consequently, electrophilic attack is overwhelmingly directed to the remaining α -position (C5).

Caption: Regioselectivity logic for electrophilic substitution in C2-substituted furans.

Causality in Reagent Selection for Furan Chemistry

The oxygen heteroatom in furan makes the ring highly susceptible to protonation and subsequent ring-opening or polymerization in the presence of strong mineral acids or harsh Lewis acids. Attempting a traditional Friedel-Crafts reaction with aluminum chloride ( AlCl3 ) or running halogenations with elemental bromine ( Br2 ) almost universally yields intractable oligomeric mixtures[3]. Therefore, successful functionalization requires the strategic selection of mild electrophiles and carefully buffered conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group at the C5 position. It utilizes phosphorus oxychloride ( POCl3 ) and N,N-dimethylformamide (DMF) to generate a chloroiminium ion (the Vilsmeier reagent)[4],[5]. Causality: The Vilsmeier reagent is a highly selective, mild electrophile. It is reactive enough to attack the π -excessive furan ring but lacks the harsh acidity that causes furan decomposition, ensuring high yields of the C5-formylated product[4],[5].

Caption: Mechanistic workflow of Vilsmeier-Haack formylation on furan-propanedioates.

Mild Halogenation

Causality: To avoid the destructive generation of strong hydrohalic acids, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed. These reagents provide a controlled, low steady-state concentration of the electrophilic halogen, preventing both polyhalogenation and acid-catalyzed ring cleavage.

Friedel-Crafts Acylation

Causality: Instead of AlCl3 , mild Lewis acids such as BF3⋅Et2O or ZnCl2 are used in conjunction with acetic anhydride. This substitution prevents the Lewis acid-catalyzed degradation of the furan-propanedioate substrate while still sufficiently polarizing the acylating agent[3].

Quantitative Data: Reaction Parameters

The following table summarizes the optimized parameters for the electrophilic functionalization of diethyl 2-(furan-2-yl)propanedioate, highlighting the causality behind the quantitative outcomes.

| Reaction Type | Reagents & Solvent | Temp (°C) | Regioselectivity | Typical Yield (%) | Key Causality / Note |

| Vilsmeier-Haack | POCl3 , DMF (neat) | 0 to 25 | >99% C5 | 85 - 92 | Mild chloroiminium avoids acid degradation. |

| Bromination | NBS, THF | 0 | >95% C5 | 78 - 85 | Prevents polyhalogenation and HBr buildup. |

| Acylation | Ac2O , BF3⋅Et2O | 0 to 25 | >90% C5 | 70 - 80 | Mild Lewis acid prevents furan ring-opening. |

| Nitration | Acetyl nitrate, Pyridine | -10 | >85% C5 | 60 - 75 | Avoids standard HNO3 / H2SO4 which destroys the ring. |

Self-Validating Experimental Protocols

Protocol 1: Regioselective C5-Formylation (Vilsmeier-Haack)

Objective : Introduce a formyl group at the C5 position of diethyl 2-(furan-2-yl)propanedioate.

-

Reagent Generation : Cool anhydrous DMF (3.0 equiv) to 0 °C under an inert argon atmosphere. Add POCl3 (1.2 equiv) dropwise.

-

Self-Validation: The reaction is exothermic. A distinct color change to pale yellow and an increase in solution viscosity visually validate the successful formation of the active chloroiminium electrophile.

-

-

Substrate Addition : Dissolve the furan-propanedioate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise, maintaining the internal temperature strictly below 5 °C.

-

Reaction Maturation : Remove the ice bath, warm to room temperature, and stir for 2 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material ( Rf≈0.6 ) and the appearance of a strongly UV-active spot ( Rf≈0.3 ) that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNP) confirms the formation of the aldehyde intermediate.

-

-

Hydrolytic Quench : Pour the reaction mixture onto crushed ice and neutralize to pH 7 using saturated aqueous NaHCO3 .

-

Self-Validation & Causality: Neutralization is critical to prevent acid-catalyzed furan degradation during workup. The cessation of CO2 bubbling validates complete neutralization, which triggers the hydrolysis of the iminium intermediate to the final aldehyde product.

-

-

Isolation : Extract with EtOAc ( 3×20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

Protocol 2: Mild C5-Bromination

Objective : Synthesize diethyl 2-(5-bromofuran-2-yl)propanedioate.

-

Preparation : Dissolve the substrate (1.0 equiv) in anhydrous THF and shield the reaction flask from light using aluminum foil (to suppress competing radical pathways). Cool to 0 °C.

-

Electrophile Addition : Add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 30 minutes.

-

Self-Validation & Causality: Portion-wise addition prevents thermal spikes. The solution turning transiently yellow/orange validates active electrophilic bromination occurring at the furan ring.

-

-

Monitoring : Stir for 1 hour at 0 °C.

-

Self-Validation: TLC confirms conversion. The product will be UV-active but will not stain with 2,4-DNP, distinguishing it from formylation products.

-

-

Workup : Quench the reaction with 10% aqueous sodium thiosulfate ( Na2S2O3 ).

-

Self-Validation & Causality: Thiosulfate reduces any unreacted electrophilic bromine to inert bromide, preventing over-oxidation during isolation. The immediate disappearance of the yellow tint validates a complete and successful quench.

-

Sources

Revolutionizing Synthesis: A Guide to Solvent-Free Production of Furfurylidene Malonates

Abstract

The imperative to develop sustainable and environmentally benign synthetic methodologies has driven a paradigm shift in modern organic chemistry. This guide provides an in-depth exploration of the solvent-free synthesis of furfurylidene malonates, a class of compounds with significant potential in medicinal chemistry and materials science. By eliminating the use of volatile and often hazardous organic solvents, these methods not only align with the principles of green chemistry but also offer tangible benefits such as reduced waste, lower costs, simplified purification processes, and enhanced reaction kinetics.[1][2][3] This document details the foundational Knoevenagel condensation reaction, explores various catalytic systems, and provides comprehensive, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Case for Solvent-Free Synthesis

Traditional organic synthesis has long relied on solvents to dissolve reactants and facilitate chemical transformations. However, this dependence contributes significantly to chemical waste, environmental pollution, and safety hazards.[3] The move towards solvent-free reactions represents a critical advancement in green chemistry, offering numerous advantages:

-

Reduced Environmental Impact: Eliminates the use and disposal of hazardous organic solvents.[1][4]

-

Economic Efficiency: Lowers costs associated with solvent purchase, purification, and waste management.[1]

-

Process Simplification: Often leads to easier product isolation and purification, as the need to remove a solvent is obviated.[1][3]

-

Enhanced Reaction Rates: The higher concentration of reactants in the absence of a solvent can lead to more favorable kinetics and shorter reaction times.[2]

-

Improved Safety: Reduces the risk of exposure to toxic and flammable organic compounds.[4]

The synthesis of furfurylidene malonates from furfural, a bio-based aldehyde derived from lignocellulosic biomass, and active methylene compounds like diethyl malonate, is a prime example of a reaction that can be effectively and efficiently conducted under solvent-free conditions.[5]

The Core Reaction: Knoevenagel Condensation

The synthesis of furfurylidene malonates is primarily achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[5] The reaction is typically catalyzed by a base.

Reaction Mechanism

The generally accepted mechanism for the base-catalyzed Knoevenagel condensation proceeds through the following key steps:[5][6][7]

-

Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., diethyl malonate), forming a resonance-stabilized carbanion (enolate).[5][6]

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (furfural).[5][6]

-

Protonation: The resulting tetrahedral intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy compound (an aldol addition product).[5]

-

Dehydration: The β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated product, the furfurylidene malonate. This step is often the driving force for the reaction.[5][6]

Caption: Generalized Mechanism of Knoevenagel Condensation

Experimental Protocols: Solvent-Free Synthesis of Furfurylidene Malonates

The choice of catalyst and energy input are critical parameters in the solvent-free Knoevenagel condensation. Below are detailed protocols for three common and effective approaches.

Protocol 1: Thermally-Induced Synthesis using a Basic Catalyst

This protocol utilizes simple heating to drive the reaction in the presence of a mild base.

Materials:

-

Furfural (freshly distilled)

-

Diethyl malonate

-

Ammonium bicarbonate (NH₄HCO₃) or Piperidine

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath

-

Thin-Layer Chromatography (TLC) apparatus (e.g., silica gel plates, ethyl acetate/hexane mobile phase)

Procedure:

-

To a clean, dry round-bottom flask, add furfural (1.0 eq) and diethyl malonate (1.0 to 1.2 eq).

-

Add the catalyst. For ammonium bicarbonate, use 0.1 equivalents.[5] For piperidine, a few drops are typically sufficient.

-

Equip the flask with a reflux condenser (to prevent loss of volatile reactants) and begin stirring the mixture.

-

Heat the reaction mixture to 80-100°C. The optimal temperature may vary depending on the catalyst.

-

Monitor the reaction progress by TLC until the starting material (furfural) is consumed. This typically takes 1-3 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

For work-up, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude furfurylidene malonate.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Mechanochemical Synthesis (Grinding)

Mechanochemistry utilizes mechanical force, such as grinding, to initiate chemical reactions in the absence of a solvent.[3] This method is often faster and can be performed at room temperature.

Materials:

-

Furfural

-

Malononitrile or Diethyl Malonate

-

A suitable solid catalyst (e.g., Chitosan[8], Gallium Chloride (GaCl₃)[5], or a solid base)

-

Mortar and pestle (agate or porcelain)

-

Spatula

Procedure:

-

In a mortar, combine furfural (1.0 eq), the active methylene compound (1.0 eq of malononitrile or diethyl malonate), and the solid catalyst (e.g., 10-20 wt% chitosan).[8]

-

Grind the mixture continuously with the pestle at room temperature. The mixture may initially become a paste or liquid before solidifying as the product forms.

-

Monitor the reaction by periodically taking a small sample and analyzing it by TLC. Reactions are often complete within 15-30 minutes.[8]

-

Upon completion, add a suitable solvent (e.g., ethyl acetate) to the mortar to dissolve the product and separate it from the solid catalyst.

-

Filter the mixture to remove the catalyst. The catalyst can often be washed with additional solvent, dried, and reused.[8]

-

Evaporate the solvent from the filtrate under reduced pressure to yield the furfurylidene malonate product. Purity is often high, but column chromatography can be performed if needed.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction rate by efficiently heating the reactants.[4]

Materials:

-

Furfural

-

Diethyl malonate

-

A suitable catalyst (e.g., piperidine, basic alumina)

-

Microwave-safe reaction vessel with a stir bar

-

A laboratory microwave reactor

Procedure:

-

In a microwave-safe vessel, combine furfural (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of piperidine or a solid base like basic alumina.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration, typically 5-15 minutes. The power and time should be optimized for the specific instrument and scale.

-

After the reaction is complete, cool the vessel to room temperature before opening.

-

Follow the work-up and purification steps outlined in Protocol 1 (steps 7-10) to isolate the final product.

Data and Performance Comparison

The efficiency of solvent-free synthesis can be influenced by the chosen method and catalyst. The following table summarizes typical performance data for the Knoevenagel condensation of furfural with various active methylene compounds under solvent-free conditions.

| Active Methylene Compound | Catalyst | Method | Temperature | Time | Yield (%) | Reference |

| Diethyl Malonate | Ammonium Bicarbonate | Thermal | 90°C | 2h | 85-89 | [5] |

| Malononitrile | Chitosan | Grinding | Room Temp. | <30 min | >85 | [8] |

| Ethyl Cyanoacetate | Gallium Chloride (GaCl₃) | Grinding | Room Temp. | 5 min | 98 | [5] |

| Ethyl Cyanoacetate | Biogenic Carbonates | Thermal | 100°C | 1h | 87 | [9] |

Note: While some examples use malononitrile or ethyl cyanoacetate, the principles and relative performance are applicable to diethyl malonate.

Caption: General Experimental Workflow

Applications in Drug Development

Furfurylidene malonates and related furan-containing structures are valuable scaffolds in medicinal chemistry. The furan ring is a key structural motif in numerous bioactive compounds and natural products.[10] These compounds have been investigated for a range of therapeutic applications:

-

Antiviral and Antibacterial Agents: Chalcone derivatives containing a malonate group have demonstrated significant antibacterial activity.[11] Additionally, inhibitors of the furin enzyme, which is crucial for the maturation of viral and bacterial proteins, are being actively developed for antiviral and antibacterial therapies.[12]

-

Anticancer Agents: The furan moiety is present in compounds exhibiting anticancer properties.[10]

-

Metabolic and Inflammatory Diseases: Five-membered heterocyclic rings, including furans, are important in the design of therapeutic agents targeting metabolic and inflammatory disorders.[13] They are key components in modulators of bile acid receptors like FXR, which have potential in treating conditions such as dyslipidemia and diabetes.[13]

-

Wound Healing: Fibroblast growth factors (FGFs), which play a role in wound healing, are a subject of drug development where furan-containing molecules could serve as scaffolds for receptor inhibitors.[14]

The ability to synthesize these valuable intermediates through sustainable, solvent-free methods facilitates greener and more efficient drug discovery and development pipelines.

Conclusion

The solvent-free synthesis of furfurylidene malonates via the Knoevenagel condensation is a powerful demonstration of green chemistry in action. By employing thermal, mechanochemical, or microwave-assisted methods, researchers can achieve high yields of these valuable compounds efficiently and sustainably. These protocols not only minimize environmental impact but also offer practical advantages in terms of cost, safety, and process simplicity. As the pharmaceutical and chemical industries continue to embrace sustainability, the adoption of such solvent-free methodologies will be paramount in developing the next generation of medicines and materials.

References

- Solventless reaction in green chemistry | PPTX - Slideshare.

- Tanaka, K. Solvent-free Organic Synthesis. Wiley-VCH, 2003.

- Nagendrappa, G. Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure. Resonance, 2003.

- Younis, A., & Said, A. O. Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 2023.

- A Comparative Guide to Diethyl Furfurylidenemalonate and Its Alternatives in Organic Synthesis - Benchchem.

- The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures.

- An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate - Benchchem.

- Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC.

- Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions - JOCPR.

- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI.

- An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory - ResearchGate.

- Knoevenagel Condensation - Alfa Chemistry.

- Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Publishing.

- Studies of the Solvent-Free Knoevenagel Condensation over Commercial NiO compared with NiO Drived from Hydrotalcites - BCREC Journal.

- Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate - PubMed.

- Method for preparing furfurylideneacetone and di-furfurylideneacetone from furfural - Google Patents.

- Triflic acid promoted solvent free synthesis of densely functionalized furans - ResearchGate.

- Development and Prospects of Furin Inhibitors for Therapeutic Applications - PubMed.

- Total Syntheses of Natural Furan Derivatives Rehmanones A, B, and C - ResearchGate.

- Recent Advances in Non-Steroidal FXR Antagonists Development for Therapeutic Applications - ResearchGate.

- FGF Family: From Drug Development to Clinical Application - PubMed.

Sources

- 1. Solventless reaction in green chemistry | PPTX [slideshare.net]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FGF Family: From Drug Development to Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Furan Moiety

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Its unique electronic properties and ability to participate in a variety of chemical transformations make it an invaluable component in the design of novel therapeutics. 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate emerges as a highly versatile and reactive building block, strategically designed to leverage the inherent reactivity of the furan nucleus and a conjugated electron-deficient alkene system. This guide provides an in-depth exploration of its synthesis and application in key organic transformations, offering detailed protocols and mechanistic insights for its effective utilization in research and drug discovery.

Synthesis of 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate

The most direct and efficient method for the synthesis of 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, dimethyl malonate, with an aldehyde, furfural.[1]

Reaction Mechanism: Knoevenagel Condensation

The reaction proceeds through a well-established mechanism. A base, typically a weak one like piperidine or an amine salt, deprotonates the acidic α-carbon of dimethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. The resulting alkoxide intermediate is protonated to give a β-hydroxy adduct (an aldol-type product). Subsequent dehydration, often facilitated by the reaction conditions, leads to the formation of the thermodynamically stable α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate

| Reagent | MW | Amount | Moles | Equivalents |

| Furfural | 96.09 | 9.61 g (8.28 mL) | 0.10 | 1.0 |

| Dimethyl malonate | 132.12 | 13.21 g (11.49 mL) | 0.10 | 1.0 |

| Piperidine | 85.15 | 0.85 g (0.99 mL) | 0.01 | 0.1 |

| Acetic Acid | 60.05 | 0.60 g (0.57 mL) | 0.01 | 0.1 |

| Toluene | - | 50 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add furfural (0.10 mol), dimethyl malonate (0.10 mol), piperidine (0.01 mol), acetic acid (0.01 mol), and toluene (50 mL).

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with 1 M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Expected Spectroscopic Data:

-

¹H NMR: Resonances for the furan ring protons, a singlet for the vinylic proton, and singlets for the two methoxy groups are expected. The chemical shifts will be influenced by the electron-withdrawing nature of the malonate group.[5]

-

¹³C NMR: Signals for the furan ring carbons, the α- and β-carbons of the double bond, the ester carbonyl carbons, and the methoxy carbons.[5]

-

IR: Characteristic absorption bands for the C=O stretching of the ester groups, C=C stretching of the alkene and the furan ring, and C-O stretching.[5]

Applications in Organic Synthesis

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate is a versatile Michael acceptor and a reactive diene, making it a valuable precursor for the synthesis of a variety of complex molecules, particularly heterocyclic systems.

Michael Addition Reactions

The electron-deficient double bond in 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate is highly susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition.[6] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the 1,4-adduct.

Caption: General Mechanism of a Michael Addition Reaction.

| Reagent | MW | Amount | Moles | Equivalents |

| 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate | 210.19 | 2.10 g | 0.01 | 1.0 |

| Malononitrile | 66.06 | 0.66 g | 0.01 | 1.0 |

| Sodium Ethoxide (21% in ethanol) | 68.05 | ~0.32 mL | ~0.001 | 0.1 |

| Ethanol | - | 20 mL | - | - |

Procedure:

-

In a 50 mL round-bottom flask, dissolve 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate (0.01 mol) and malononitrile (0.01 mol) in ethanol (20 mL).

-

Add a catalytic amount of sodium ethoxide solution dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, neutralize the reaction mixture with a few drops of acetic acid.

-

Reduce the solvent volume under reduced pressure.

-

Add water (20 mL) to the residue to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Multicomponent Reactions for the Synthesis of Pyran Derivatives

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate is an excellent substrate for multicomponent reactions, particularly for the synthesis of highly substituted 4H-pyran derivatives. These reactions often proceed through a domino Knoevenagel-Michael or Michael-cyclization sequence in a one-pot fashion.[7][8]

In a three-component reaction with an aldehyde and an active methylene compound like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the reaction can be initiated by a Knoevenagel condensation between the aldehyde and the pyrazolone. The resulting arylidenepyrazolone then undergoes a Michael addition with the enolate of 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate, followed by an intramolecular cyclization and dehydration to afford the final pyran derivative.